molecular formula C6H4ClF2N B2624877 3-Chloro-2,6-difluoroaniline CAS No. 287172-82-1

3-Chloro-2,6-difluoroaniline

Cat. No.: B2624877
CAS No.: 287172-82-1
M. Wt: 163.55
InChI Key: CIJUAFFSMAKNNH-UHFFFAOYSA-N
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Description

3-Chloro-2,6-difluoroaniline (CAS: 287172-82-1) is a halogenated aniline derivative with the molecular formula C₆H₄ClF₂N and a molecular weight of 163.55 g/mol . It features a chlorine substituent at the 3-position and fluorine atoms at the 2- and 6-positions on the aromatic ring. This compound is a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals, due to the electronic effects of its substituents. Its melting point ranges between 45–48°C, and it is classified under UN2811 for hazardous chemical transport .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2,6-difluoroaniline can be synthesized through several methods. One common method involves the partial fluorine exchange of 1,2,3-trichlorobenzene to produce a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene. This mixture is then aminated to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the chlorination of 1-chloro-3,5-difluorobenzene followed by nitration and reduction steps. This process is efficient and yields high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,6-difluoroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aniline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3-Chloro-2,6-difluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2,6-difluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 4-Chloro-2,6-difluoroaniline

  • Molecular Formula : C₆H₄ClF₂N (identical to 3-chloro-2,6-difluoroaniline).
  • Key Differences : The chlorine substituent is at the 4-position instead of 3.
  • Physical Properties : Melting point 47–50°C , slightly higher than the 3-chloro isomer, likely due to differences in crystal packing .

Halogen-Swapped Analogs: 4-Bromo-2,6-difluoroaniline

  • Molecular Formula : C₆H₄BrF₂N; Molecular Weight : 238.01 g/mol .
  • Key Differences : Bromine replaces chlorine at the 4-position.
  • Applications : Bromine’s larger atomic radius and superior leaving-group ability enable Pd-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), expanding utility in synthesizing complex molecules .
  • Safety : Brominated analogs may pose higher toxicity risks due to heavier halogen content.

Substituent Position Variants: 2-Bromo-4,6-difluoroaniline

  • Molecular Formula : C₆H₃BrF₂N; Melting Point : 79–80°C .
  • Key Differences : Bromine at the 2-position and fluorines at 4 and 5.
  • Reactivity : Ortho-bromine sterically hinders electrophilic substitution, while fluorines enhance ring electron deficiency.

Alkyl-Substituted Analog: 3-Chloro-2,6-diethylaniline

  • Molecular Formula : C₁₀H₁₄ClN; Molecular Weight : 183.68 g/mol .
  • Key Differences : Ethyl groups replace fluorines at 2 and 6.
  • Physical Properties : Higher molecular weight and lipophilicity compared to the fluorinated analog, likely increasing solubility in organic solvents.
  • Applications : Bulky ethyl groups may reduce reactivity in electrophilic substitutions but enhance stability in hydrophobic environments.

Simpler Analog: 2,6-Difluoroaniline

  • Molecular Formula : C₆H₅F₂N; Molecular Weight : 129.12 g/mol .
  • Key Differences : Lacks the 3-chloro substituent.
  • Reactivity : The absence of chlorine reduces electron-withdrawing effects, making the amine group more nucleophilic and reactive toward electrophiles.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Applications
This compound C₆H₄ClF₂N 163.55 45–48 Cl (3), F (2,6) Pharmaceutical intermediates
4-Chloro-2,6-difluoroaniline C₆H₄ClF₂N 163.55 47–50 Cl (4), F (2,6) Similar to 3-chloro isomer
4-Bromo-2,6-difluoroaniline C₆H₄BrF₂N 238.01 N/A Br (4), F (2,6) Cross-coupling reactions
2-Bromo-4,6-difluoroaniline C₆H₃BrF₂N 223.99 79–80 Br (2), F (4,6) Specialty synthesis
3-Chloro-2,6-diethylaniline C₁₀H₁₄ClN 183.68 N/A Cl (3), C₂H₅ (2,6) Stabilized intermediates
2,6-Difluoroaniline C₆H₅F₂N 129.12 N/A F (2,6) Agrochemical precursors

Biological Activity

3-Chloro-2,6-difluoroaniline (CDA) is an aromatic amine featuring a unique combination of chlorine and fluorine substituents on its benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with enzymes and proteins. This article delves into the biological activity of CDA, highlighting its mechanisms of action, potential therapeutic applications, and notable research findings.

The molecular formula of this compound is C7_7H5_5ClF2_2N, with a molar mass of approximately 200 g/mol. Its synthesis typically involves multi-step processes including nitration, reduction, and chlorination of precursor compounds. For example, one method describes the reduction of 2,6-difluorochlorobenzene in the presence of hydrogen and a palladium catalyst to yield CDA .

Mechanisms of Biological Activity

The biological activity of CDA is primarily linked to its ability to interact with various molecular targets. The compound can bind to specific enzymes and receptors, altering their activity and subsequently impacting various biochemical pathways. This interaction is crucial for understanding its potential therapeutic effects and toxicity profiles.

  • Enzyme Interaction : CDA's binding to enzymes may modulate their activity, influencing metabolic pathways.
  • Receptor Binding : The compound has shown potential in binding to receptors involved in pain modulation and inflammatory responses .

Therapeutic Potential

CDA has been investigated for various therapeutic applications:

Comparative Analysis with Similar Compounds

The unique structure of CDA distinguishes it from other related compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
4-Chloro-2,6-difluoroanilineSimilar aniline structure with different chlorine positionDifferent binding affinities due to structural variations
2,6-DifluorobenzeneLacks amine functionalityDoes not exhibit biological activity associated with amines
3-ChloroanilineContains only one fluorine substituentLess polar; lower potential for biological interactions
4-FluoroanilineContains only one fluorine substituentDifferent reactivity profile; less complex interactions

The presence of both chlorine and two fluorine atoms in CDA enhances its reactivity and potential biological activity compared to these similar compounds .

Case Studies and Research Findings

Recent studies have explored the structure-activity relationships (SAR) of halide-substituted anilines, indicating that the specific arrangement of halogens can significantly influence biological activity. For instance:

  • A study on various aniline derivatives demonstrated that halide substitutions can enhance metabolic stability while maintaining or improving antagonistic activities against specific receptors .
  • Another investigation highlighted the importance of fluorine substituents in improving binding affinities and enhancing pharmacological profiles .

Q & A

Basic Questions

Q. What are the recommended synthesis routes for 3-Chloro-2,6-difluoroaniline, and how is purity assessed?

  • Methodology :

  • Halogen Exchange : React 3-chloro-2,6-difluoronitrobenzene with hydrogen gas in the presence of a palladium/carbon catalyst to reduce the nitro group to an amine .
  • Regioselective Chlorination : Introduce chlorine at the 3-position of 2,6-difluoroaniline using sulfuryl chloride (SO₂Cl₂) under controlled temperature (0–5°C) .
  • Purity Assessment : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm). Purity ≥97% is typical for research-grade material .

Q. What spectroscopic techniques are used to characterize this compound?

  • 1H/19F NMR : Identify fluorine and hydrogen environments. For example, 19F NMR shows distinct shifts for para-fluorine (~-120 ppm) and ortho-fluorine (~-140 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (163.55 g/mol) via electron ionization (EI-MS) with [M+H]+ peak at m/z 164.55 .
  • Infrared (IR) Spectroscopy : Detect NH₂ stretching (~3450 cm⁻¹) and C-F vibrations (~1250 cm⁻¹) .

Q. What safety protocols are critical for handling this compound?

  • Hazard Classification : UN2811 (toxic solid, organic), requiring PPE (gloves, goggles, lab coat) and ventilation .
  • Storage : Keep in airtight containers at 2–8°C to prevent oxidation. Avoid exposure to light and moisture .
  • First Aid : In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Seek medical attention immediately .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Catalyst Screening : Test palladium (Pd/C) vs. Raney nickel for nitro-group reduction. Pd/C typically achieves >90% yield at 50°C .
  • Solvent Effects : Compare tetrahydrofuran (THF) and ethanol; THF improves solubility of intermediates .
  • Temperature Control : Maintain <10°C during chlorination to minimize side reactions (e.g., di-chlorination) .

Q. How does the electronic effect of substituents influence regioselectivity in halogenation reactions of difluoroaniline derivatives?

  • Mechanistic Insight : Fluorine’s strong electron-withdrawing effect directs electrophilic substitution to the meta position relative to the amino group. Chlorine addition at the 3-position is favored due to steric and electronic factors .
  • Computational Support : Density Functional Theory (DFT) calculations predict activation barriers for competing pathways .

Q. What analytical challenges arise in distinguishing structural isomers of halogenated anilines, and how are they resolved?

  • Challenge : Differentiating this compound from 4-chloro-2,6-difluoroaniline due to similar physical properties.
  • Resolution :

  • X-ray Crystallography : Definitive structural assignment via crystal lattice analysis .
  • 2D NMR (COSY, NOESY) : Correlate coupling patterns between fluorine and hydrogen atoms .

Q. How do stability studies inform storage and handling protocols for this compound?

  • Degradation Pathways : Exposure to UV light leads to dehalogenation; moisture promotes hydrolysis to phenolic byproducts .
  • Accelerated Aging Tests : Store at 40°C/75% RH for 4 weeks; monitor purity via HPLC. Degradation <2% under inert atmosphere .

Q. How should researchers address discrepancies in toxicity data for halogenated anilines?

  • Case Study : Contrast LD₅₀ values for this compound (oral rat: 250 mg/kg) vs. structurally similar 3,5-dichloro-2,4-difluoroaniline (oral rat: 150 mg/kg) .
  • Mitigation : Cross-validate using in vitro assays (e.g., Ames test for mutagenicity) and computational toxicology (QSAR models) .

Properties

IUPAC Name

3-chloro-2,6-difluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJUAFFSMAKNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)N)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 3-chloro-2,6-difluorobenzoic acid (500 mg, 2.6 mmol) in DMF (7.5 mL) was added triethylamine (362 μL, 2.6 mmol) and diphenylphosphoryl azide (560 μL, 2.6 mmol). After the mixture was stirred at rt for 1.25 h, 2-methyl-2-propanol (2.5 mL) was added, and the mixture was heated to 90° C. for 2 h. Upon cooling to rt, the solvents were removed in vacuo. The residue was partitioned between water and ethyl acetate. The aqueous was extracted with ethyl acetate. The combined organic extracts were washed with brine, dried over magnesium sulfate, filtered, and concentrated. The residue was purified by flash chromatography (80% hexanes:20% ethyl acetate) yielding 1,1-dimethylethyl (3-chloro-2,6-difluorophenyl)carbamate as a white waxy solid (contaminated with approximately 20% of the aniline). 1H NMR (400 MHz, CDCl3): 7.24 (m, 1H), 6.91 (m, 1H), 5.99 (br s, 1H), 1.51 (s, 9H); GCMS for C11H12ClF2NO2: 263 (M+).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
362 μL
Type
reactant
Reaction Step One
Quantity
560 μL
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reactant
Reaction Step One
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Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Yield
20%

Synthesis routes and methods II

Procedure details

A solution of 1,1-dimethylethyl (3-chloro-2,6-difluorophenyl)carbamate (437 mg, 1.66 mmol) in methanol (2 mL) was treated with 4 N hydrochloric acid in dioxane (2 mL) and heated for 1 min with a heat gun. After cooling, the volatile materials were removed in vacuo. The resulting residue was taken up in ethyl acetate and washed with sodium bicarbonate (sat). The organic phase was dried over magnesium sulfate, filtered, and concentrated yielding 3-chloro-2,6-difluoroaniline as a white solid (250 mg, 1.53 mmol, 92%). MS (EI) for C6H4ClF2N: 164 (MH+).
Name
1,1-dimethylethyl (3-chloro-2,6-difluorophenyl)carbamate
Quantity
437 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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